molecular formula C15H13FN2O3 B11649205 methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11649205
M. Wt: 288.27 g/mol
InChI Key: HIPXTJYDLDJZHZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as an amino group, a cyano group, and a fluorophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of 3-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate This intermediate then undergoes cyclization with methyl acetoacetate under acidic conditions to form the pyran ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Methyl 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylate: Lacks the fluorine atom, resulting in different chemical properties.

    Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate: The fluorine atom is positioned differently, affecting its reactivity and interactions.

    Methyl 6-amino-5-cyano-4-(3-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate: Substitution with chlorine instead of fluorine alters its chemical behavior.

Uniqueness: The presence of the fluorophenyl group in methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, making it distinct from its analogs.

Properties

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C15H13FN2O3/c1-8-12(15(19)20-2)13(11(7-17)14(18)21-8)9-4-3-5-10(16)6-9/h3-6,13H,18H2,1-2H3

InChI Key

HIPXTJYDLDJZHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)F)C(=O)OC

Origin of Product

United States

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